2-Fluoro-4-methylbiphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-methyl-1-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXHZIQXRZTNKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447624 | |
| Record name | 2-FLUORO-4-METHYLBIPHENYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69168-29-2 | |
| Record name | 2-FLUORO-4-METHYLBIPHENYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Fluoro 4 Methylbiphenyl and Its Derivatives
Established Synthetic Routes to 2-Fluoro-4-methylbiphenyl
The construction of the biaryl scaffold of this compound predominantly relies on the formation of a carbon-carbon (C-C) bond between two aromatic rings. Among the various methods available, the Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile tool. nih.gov
Suzuki-Miyaura Cross-Coupling Reactions in this compound Synthesis
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. wikipedia.org This reaction is widely used for synthesizing a variety of biphenyls, including this compound, due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability and stability of the reagents. nih.gov
The efficiency of the Suzuki-Miyaura coupling is heavily reliant on the palladium catalyst and its associated ligands. nih.govrsc.org While traditional catalysts often employed phosphine (B1218219) ligands, N-heterocyclic carbene (NHC) palladium complexes have gained significant attention as highly effective alternatives. nih.govrsc.orgarcjournals.org NHCs are strong σ-donors that form stable bonds with the palladium center, leading to robust and highly active catalysts. arcjournals.org These complexes have demonstrated excellent performance in the synthesis of substituted biphenyls, including this compound. nih.govrsc.org
For instance, nitrile-functionalized NHC palladium complexes have been successfully used to catalyze the Suzuki-Miyaura coupling to produce this compound in good yields. nih.govrsc.org The catalytic cycle generally involves the oxidative addition of the aryl halide to the Pd(0) center, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biphenyl (B1667301) product and regenerate the Pd(0) catalyst. nih.gov Air-stable NHC–Pd(II) chloro-dimers have been identified as highly reactive precatalysts that facilitate a more straightforward activation step compared to other Pd(II)-NHC complexes. nih.gov
Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions for Biphenyl Synthesis
| Catalyst System | Aryl Halide | Boronic Acid/Ester | Product | Yield (%) | Reference |
| Nitrile-functionalized NHC palladium complex | Bromobenzene | 2-Fluoro-4-methylphenylboronic acid | This compound | Good | nih.gov |
| Pd/BI-DIME | Sterically hindered aryl chlorides | Aryl boronic acids | Sterically hindered biaryls | - | researchgate.net |
| Pd/L1 (P,O-type indolylphosphine) | 4-Chlorotoluene | 2,6-Dimethylphenylboronic acid | 4-Methyl-2',6'-dimethylbiphenyl | - | ccspublishing.org.cn |
The choice of coupling partners, specifically the aryl halide and the organoboron species, is fundamental to the Suzuki-Miyaura reaction. nih.govrsc.org For the synthesis of this compound, a common strategy involves the reaction of an aryl halide with (2-fluoro-4-methylphenyl)boronic acid or its corresponding ester. nih.gov Alternatively, 1-bromo-2-fluoro-4-methylbenzene can be coupled with a suitable arylboronic acid.
The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf > Cl. wikipedia.org While aryl chlorides are more challenging substrates, advancements in catalyst design, particularly with bulky phosphine ligands or NHCs, have enabled their efficient use. nih.govacademie-sciences.fr Double-substituted phenylboronic acids, such as 2-fluoro-4-methylphenylboronic acid, have been shown to participate effectively in these coupling reactions, leading to the desired biphenyl products in good yields. nih.gov The stability and commercial availability of boronic acids contribute significantly to the widespread application of this methodology. nih.gov
Ligands play a crucial role in stabilizing the palladium catalyst and influencing its reactivity, efficiency, and selectivity. nih.govwikipedia.orgacademie-sciences.fr In the context of the Suzuki-Miyaura reaction, ligands can impact the rates of oxidative addition and reductive elimination. academie-sciences.fr
For challenging substrates, such as sterically hindered or electron-rich aryl halides, the choice of ligand is paramount. Bulky and electron-rich phosphine ligands, such as SPhos and XPhos, have proven effective in promoting the coupling of a wide range of substrates, including aryl chlorides. nih.govrsc.org Similarly, N-heterocyclic carbenes (NHCs) are highly effective due to their strong σ-donating properties and steric bulk, which facilitate the key steps in the catalytic cycle. wikipedia.org P,O-type ligands, which contain both phosphorus and oxygen donor atoms, have also been developed and shown to be efficient in promoting the Suzuki-Miyaura coupling of aryl chlorides. ccspublishing.org.cn The hemilabile nature of the P-O bond in some of these ligands can be advantageous, potentially stabilizing the active catalytic species. academie-sciences.fr
Role of Aryl Halides and Boronic Acids in Coupling Reactions
Alternative C-C Bond Formation Strategies for Biphenyl Scaffolds
Some notable alternative methods include:
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. rsc.org
Hiyama Coupling: This method utilizes an organosilicon compound and an organohalide, activated by a fluoride (B91410) source and catalyzed by palladium. rsc.org
Stille Coupling: This involves the reaction of an organotin compound with an organohalide, catalyzed by palladium. rsc.org
Cross-Dehydrogenative Coupling (CDC): This strategy involves the direct coupling of two C-H bonds, offering a more atom-economical approach. pitt.edu Rhodium-catalyzed CDC of benzoic acids has been shown to produce biaryl acids with high regioselectivity. hep.com.cn
Decarboxylative Cross-Coupling: This method uses carboxylic acids as coupling partners, which are often readily available. soci.org
Regioselective Synthesis of Fluoro- and Methyl-Substituted Biphenyls
Achieving regioselectivity is a critical challenge in the synthesis of specifically substituted biphenyls like this compound. The substitution pattern on the final product is determined by the substitution patterns of the starting aryl halide and organometallic reagent.
In Suzuki-Miyaura reactions, the regiochemistry is inherently controlled by the positions of the halogen on one coupling partner and the boron functionality on the other. For instance, to synthesize this compound, one could couple 1-halo-2-fluorobenzene with 4-methylphenylboronic acid, or 1-halo-4-methylbenzene with 2-fluorophenylboronic acid, though the specific combination would be chosen based on substrate availability and reactivity.
Strategies for regioselective synthesis also extend to the preparation of the starting materials themselves. For example, regioselective iodination of chlorinated methoxybenzenes has been used to create precursors for hydroxylated and methoxylated PCBs. nih.gov Similarly, directed ortho-metalation techniques can provide regioselective functionalization of aromatic rings prior to cross-coupling. acs.org
Synthesis of Deuterium-Labeled this compound Analogs
Deuterium-labeled compounds are of great interest in medicinal chemistry and for mechanistic studies. This compound-d5 serves as an intermediate in the synthesis of Flurbiprofen-d5, a deuterated version of the anti-inflammatory drug Flurbiprofen (B1673479). usbio.netusbio.net The deuterium (B1214612) labeling can improve the metabolic profile of drugs by strengthening carbon-hydrogen bonds, which can lead to a longer duration of action. nih.gov
A general method for preparing deuterated or tritiated methyl iodide involves the dehalogenation of a trichloromethyl biphenyl ether using deuterium or tritium (B154650) gas over a palladium on carbon (Pd/C) catalyst. psu.edu This labeled methyl iodide can then be used to introduce a deuterated methyl group into various molecules. Another approach for deuterium labeling is the use of a Pd/C-Al-D2O catalytic system, which facilitates selective hydrogen-deuterium exchange reactions. nih.gov This method is considered environmentally benign as it uses deuterium oxide (D2O) as the deuterium source and generates deuterium gas in situ. nih.gov
Preparation of Precursors and Intermediates for this compound
The synthesis of this compound relies on the availability of suitably functionalized precursors. These precursors often consist of two separate aromatic rings that are later joined through a cross-coupling reaction.
Synthesis of Halogenated Benzenes with Methyl and Fluoro Substituents
Halogenated toluenes are key starting materials. For instance, 4-bromo-3-fluorotoluene (B33196) can be synthesized from o-nitro-p-toluidine through a sequence of reactions including a diazo reaction, Sandmeyer reaction, reduction, and Schiemann reaction. chemicalbook.comresearchgate.net The Sandmeyer reaction conditions can be optimized for both chlorination and bromination to achieve high purity products. researchgate.net
Another important precursor is 3-bromo-4-fluorotoluene, which can be prepared by the bromination of 4-fluorotoluene (B1294773) in glacial acetic acid in the presence of iodine and iron or an iron salt. google.comgoogle.com This method has been shown to increase the proportion of the desired 3-bromo isomer compared to other brominated products. google.com
Formation of Organometallic Reagents (e.g., boronic acids)
Organometallic reagents, particularly boronic acids, are crucial for the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds between aromatic rings. rsc.orgfujifilm.com 2-Fluoro-4-methylphenylboronic acid is a key building block for introducing the 2-fluoro-4-methylphenyl moiety. pharmaffiliates.comsigmaaldrich.comchemimpex.com It can be synthesized from precursors like 4-bromo-2,6-difluorotoluene. google.com The general synthesis of arylboronic acids often involves the reaction of an aryl halide with an organolithium reagent followed by treatment with a trialkyl borate. google.com
The Suzuki-Miyaura coupling mechanism involves three main steps: oxidative addition of an aryl halide to a palladium(0) catalyst, transmetalation of the organoboron compound to the palladium(II) complex, and reductive elimination to form the biphenyl product and regenerate the catalyst. rsc.org
Derivatization Strategies of this compound
Once the this compound scaffold is constructed, it can be further modified to introduce additional functional groups.
Electrophilic Aromatic Substitution Reactions (e.g., nitration)
Nitration is a common electrophilic aromatic substitution reaction used to introduce a nitro group onto the biphenyl backbone. The position of nitration is directed by the existing substituents on the aromatic rings. For example, the nitration of biphenyl itself can yield various nitro-substituted products depending on the reaction conditions. rsc.org In the case of substituted biphenyls, the directing effects of the substituents play a crucial role. For instance, in 1-(chloromethyl)-2-fluoro-4-methylbenzene, the methyl group directs nitration primarily to the meta position relative to itself. The nitration of other substituted aromatic compounds, such as 4-methylanisoles and phenols, has also been studied, revealing the formation of various nitro-adducts and substitution products. researchgate.net
Functionalization at the Biphenyl Backbone
Beyond nitration, other functionalization strategies can be employed. The Suzuki-Miyaura reaction itself is a key method for functionalizing the biphenyl backbone by coupling different arylboronic acids and aryl halides. rsc.org This allows for the synthesis of a wide variety of biphenyl derivatives.
Another approach involves the functionalization of existing groups on the biphenyl scaffold. For example, a chloromethyl group can undergo nucleophilic substitution reactions. The methyl group can also be a site for oxidation to form a carboxylic acid or an aldehyde. Furthermore, silyl (B83357) cation-promoted C-F bond activation can lead to intramolecular C-H insertion, forming fluorene (B118485) derivatives from 2-fluoro-2'-methylbiphenyl. rsc.org
Introduction of Various Functional Groups for Advanced Materials and Biological Probes
The strategic introduction of diverse functional groups onto the this compound scaffold is a critical step in tailoring its properties for specific applications in advanced materials and as biological probes. The functionalization of the biphenyl core allows for the fine-tuning of electronic, steric, and physicochemical characteristics, thereby enabling the development of novel molecules with enhanced performance and specific biological activities. researchgate.net Methodologies for achieving this functionalization are varied, often relying on powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These techniques provide access to a wide array of derivatives, including amides, ketones, carboxylic acids, and other complex moieties, which are pivotal for exploring structure-activity relationships (SAR) and creating high-performance materials. rsc.orgnih.gov
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the functionalization of biphenyl structures. nih.gov The Suzuki-Miyaura coupling, in particular, is widely employed for constructing the initial biphenyl framework and for subsequent modifications. rsc.orgnih.gov
Research has demonstrated the synthesis of fluorinated aminobiphenyl derivatives by coupling 4-chloroaniline (B138754) with a fluorinated phenylboronic acid in the presence of a palladium acetate (B1210297) (Pd(OAc)₂) catalyst and a bulky phosphine ligand (SPhos). rsc.org This method provides a direct route to installing amine functionalities, which are common in pharmacologically active compounds. Similarly, biphenyl benzamide (B126) derivatives have been produced through the coupling of boronic acids with benzamide precursors, further expanding the accessible chemical space. rsc.org
Beyond C-N bond formation, acylative Suzuki-Miyaura cross-coupling reactions have been developed to introduce ketone groups, yielding functionalized benzophenone (B1666685) derivatives. nih.gov These reactions typically involve the coupling of an acyl chloride with an arylboronic acid, catalyzed by N-heterocyclic carbene (NHC) palladium complexes. nih.gov The ketone functionality serves as a valuable synthetic handle for further derivatization.
Table 1: Examples of Palladium-Catalyzed Functionalization of Biphenyl Scaffolds
| Starting Materials | Catalyst System | Functional Group Introduced | Product Type | Source |
|---|---|---|---|---|
| 4-Chloroaniline, Fluorinated Phenylboronic Acid | Pd(OAc)₂, SPhos | Amino (-NH₂) | Fluorinated Aminobiphenyl | rsc.org |
| Benzoyl Chloride, Phenylboronic Acid | (NHC)₂PdBr₂ | Ketone (C=O) | Benzophenone Derivative | nih.gov |
| 4-Bromo-3-fluorobenzamide, Arylboronic Acid | Pd-FibreCat 1007 | Amide (-CONH₂) | Biphenyl Carboxamide | google.com |
This table provides a summary of different palladium-catalyzed reactions used to introduce functional groups onto biphenyl cores, based on published research findings.
Functionalization via Building Blocks and Cyclization
An alternative strategy involves using pre-functionalized building blocks that are later incorporated into the final biphenyl structure. Diethyl 2-fluoromalonate ester, for instance, serves as a versatile precursor for the synthesis of 2-fluoro-2-arylacetic acid derivatives. researchgate.netresearchgate.net This approach involves a nucleophilic aromatic substitution reaction followed by decarboxylation and esterification to yield the desired acetic acid moiety, a key structural feature in many biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov
For example, derivatives of the NSAID flurbiprofen, which contains a 2-fluoro-[1,1'-biphenyl]-4-yl core, have been synthesized to create more lipophilic analogues aimed at improving brain penetration for potential Alzheimer's disease therapy. nih.govresearchgate.net The synthesis of these derivatives often starts with a functionalized precursor like 2-fluorobiphenyl-4-carboxaldehyde. This aldehyde can be reduced to an alcohol, converted to a nitrile, and finally hydrolyzed to yield the corresponding biphenylacetic acid derivative. nih.gov
Late-Stage Functionalization for Biological Probes
The ability to introduce functional groups at a late stage in a synthetic sequence is highly valuable for the efficient exploration of SAR, particularly in drug discovery. nih.gov A powerful method for this involves a tandem C–H fluorination followed by nucleophilic aromatic substitution (SNAr). This process allows for the direct diversification of complex molecules. nih.gov The initial fluorination activates a specific C-H bond, and the resulting fluoride can be displaced by a wide range of nucleophiles (containing N, O, S, or C) under mild conditions. nih.gov This strategy has been used to modify medicinally important compounds, enabling the rapid generation of analogues for biological testing. nih.gov
The development of modulators for ATP-binding cassette (ABC) transporters, implicated in diseases like cystic fibrosis, exemplifies the synthesis of targeted biological probes. google.com In one patented example, a complex N-(2-fluoro-2'-methylbiphenyl-4-yl)cyclopropanecarboxamide derivative was synthesized via a Suzuki coupling reaction to act as a modulator of CFTR activity. google.com
Table 2: Functionalized this compound Derivatives as Potential Biological Probes
| Derivative Structure/Name | Functional Group(s) | Intended Biological Application | Source |
|---|---|---|---|
| 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoic acid (Flurbiprofen) derivatives | Carboxylic Acid, Amide | γ-secretase modulation (Alzheimer's Disease) | nih.govresearchgate.net |
This table highlights specific examples of functionalized derivatives of the 2-fluorobiphenyl (B19388) scaffold designed and synthesized for use as biological probes.
Functionalization for Advanced Materials
The introduction of specific functional groups is also crucial for designing advanced materials with desired physical properties, such as those seen in liquid crystals. sctunisie.org Symmetrical 4,4'-biphenyl derivatives containing perfluoroalkyl chains have been synthesized for this purpose. In these molecules, the functionalized chains are attached to the biphenyl core via spacer groups like allyloxy or ethyl[(3-propyloxy)sulfanyl]acetate moieties. sctunisie.org The nature of these functional spacers and the length of the fluoroalkyl chains significantly influence the thermotropic properties, determining whether the resulting materials exhibit smectic or nematic liquid crystal phases. sctunisie.org This illustrates how targeted functionalization can control the self-assembly and phase behavior of materials at the molecular level.
Reaction Mechanisms and Selectivity in 2 Fluoro 4 Methylbiphenyl Chemistry
Mechanistic Investigations of Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds like 2-fluoro-4-methylbiphenyl. wikipedia.orgsioc-journal.cn The general mechanism is widely accepted to proceed through a catalytic cycle involving a palladium catalyst. This cycle fundamentally consists of three key steps: oxidative addition, transmetalation, and reductive elimination. sioc-journal.cnlibretexts.org
Oxidative Addition, Transmetalation, and Reductive Elimination Pathways
The catalytic cycle of the Suzuki-Miyaura reaction commences with the oxidative addition of an aryl halide, such as a fluorinated biphenyl (B1667301) precursor, to a Pd(0) complex. This step is often the rate-determining step in the cycle. wikipedia.orglibretexts.org The palladium atom inserts itself into the carbon-halogen bond, leading to the formation of a Pd(II) species. wikipedia.orglibretexts.org The reactivity of the aryl halide in this step generally follows the order of I > Br > Cl > F. libretexts.org
Following oxidative addition, transmetalation occurs. In this step, the organic group from an organoboron compound, such as a boronic acid, is transferred to the palladium(II) complex, displacing the halide. This process is typically facilitated by a base. sioc-journal.cnlibretexts.org
The final step of the catalytic cycle is reductive elimination . This step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product (e.g., this compound) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. sioc-journal.cnlibretexts.org
Role of Catalysts and Ligands in Reaction Kinetics and Mechanism
The choice of catalyst and associated ligands is crucial for the efficiency and success of the Suzuki-Miyaura coupling. Palladium catalysts are most commonly employed, often enhanced by the presence of ligands. libretexts.org Ligands play a multifaceted role: they stabilize the palladium center, influence its reactivity, and can prevent the formation of inactive palladium black. yonedalabs.com
Electron-rich and sterically bulky ligands, such as phosphines, are known to facilitate both the oxidative addition and reductive elimination steps. libretexts.org N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, often providing greater stability and activity than traditional phosphine (B1218219) ligands. wikipedia.orgrsc.org For challenging substrates like aryl fluorides, the development of specialized nickel catalyst systems has expanded the reaction's scope. wikipedia.orglibretexts.org Nickel catalysts can be particularly effective for the activation of less reactive C-F bonds. libretexts.org
Table 1: Common Ligand Types in Suzuki-Miyaura Cross-Coupling
| Ligand Type | Key Characteristics | Impact on Reaction |
| Phosphines | Electron-rich and sterically bulky. | Facilitates oxidative addition and reductive elimination. |
| N-Heterocyclic Carbenes (NHCs) | More electron-rich and bulky than phosphines. | Enhanced stability and catalytic activity. |
Influence of Solvent Systems on Reaction Efficiency
The solvent system can significantly impact the efficiency of Suzuki-Miyaura cross-coupling reactions. Solvents can influence the solubility of reagents and catalysts, modulate the reactivity of the base, and affect the reaction rate and selectivity. hes-so.ch
While a variety of organic solvents like tetrahydrofuran (B95107) (THF), dioxane, and dimethylformamide (DMF) are commonly used, the use of water or mixed aqueous-organic systems has gained attention. yonedalabs.comhes-so.ch In some instances, reactions perform better in aqueous mixtures than in purely organic solvents. hes-so.ch The choice of solvent can be critical, as demonstrated by studies where THF provided the best results in a model reaction. hes-so.ch However, the quality of the solvent is also paramount, as even trace impurities can poison the catalyst and significantly decrease the reaction conversion. hes-so.ch For instance, contaminants in THF have been shown to be detrimental to the reaction's success. hes-so.ch The polarity of the solvent also plays a role; polar solvents like ethanol (B145695) and acetonitrile (B52724) are often preferred over nonpolar ones like cyclohexane. arkat-usa.org
C-F Activation and its Consequences in this compound Systems
The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation a significant chemical challenge. However, recent advancements have demonstrated that even these robust bonds can be activated, leading to novel chemical transformations.
Silyl (B83357) Cation-Promoted C-F Activation Pathways
Extremely Lewis acidic silyl cations have been shown to be effective in activating C-F bonds, including those in fluoroarenes. rsc.orgrsc.orgnih.gov For instance, the reaction of 2-fluoro-2'-methylbiphenyl with a catalytic amount of a silyl cation, such as [iPr3Si][CHB11H5Cl6], can initiate the cleavage of the aryl C-F bond. rsc.orgrsc.org This process generates an incipient phenyl cation. rsc.orgrsc.org The silyl cation acts as a fluoride (B91410) abstractor, a key step in initiating further reactions. escholarship.org
This C-F activation is the entry point to a cascade of reactions. In the case of 2-fluoro-2'-methylbiphenyl, the activation does not lead to a highly strained four-membered ring but rather to the formation of fluorene (B118485). rsc.orgrsc.orguzh.ch
Intramolecular C-H Insertion vs. Friedel-Crafts Coupling
Following the silyl cation-promoted C-F activation in a molecule like 2-fluoro-2'-methylbiphenyl, a competition arises between different intramolecular reaction pathways. The generated phenyl cation can be captured by a proximal nucleophile. rsc.orgrsc.orgresearchgate.net In this specific system, the proximal methyl group provides a C-H sigma bond that can act as this nucleophile. rsc.orgrsc.orgresearchgate.net
This leads to an intramolecular C-H insertion, where a new carbon-carbon bond is formed between the aryl ring and the methyl group, resulting in cyclization to form fluorene. rsc.orgrsc.orguzh.ch Deuterium-labeling experiments support a mechanism involving the insertion of the phenyl cation into the C-H bond. rsc.orgrsc.orgresearchgate.net This C-H insertion pathway competes with a potential Friedel-Crafts-type arylation, where the phenyl cation would attack another aromatic ring. rsc.orgrsc.org In substrates where both pathways are sterically feasible, a distribution of products can be observed. rsc.org However, for 2-fluoro-2'-methylbiphenyl, the C-H insertion leading to fluorene is the exclusive outcome. rsc.org
Table 2: Competing Pathways after C-F Activation in Biaryl Systems
| Reaction Pathway | Description | Product Type |
| Intramolecular C-H Insertion | The generated phenyl cation is attacked by a proximal C-H bond (e.g., from a methyl group). | Cyclized product (e.g., fluorene). |
| Friedel-Crafts Coupling | The generated phenyl cation attacks a nearby aromatic ring. | Arylated product. |
Regioselectivity in Electrophilic and Nucleophilic Aromatic Substitutions
The reactivity and regioselectivity of this compound in substitution reactions are dictated by the electronic and steric effects of its substituents: the fluorine atom, the methyl group, and the second phenyl ring. These groups influence the electron density distribution across both aromatic rings, directing incoming reagents to specific positions.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the outcome is determined by a competition between the two rings and the directing effects of the substituents on the more activated ring. The activating and directing effects of the relevant substituents are summarized below.
| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |
| -CH₃ (Methyl) | +I, Hyperconjugation | Activating | Ortho, Para |
| -F (Fluoro) | -I > +M | Deactivating | Ortho, Para |
| -C₆H₅ (Phenyl) | -I, +M | Activating | Ortho, Para |
The substituted ring of this compound contains an activating methyl group and a deactivating fluorine atom. The methyl group is an ortho, para-director, activating the C3 and C5 positions. The fluorine atom is also an ortho, para-director, but it deactivates the ring through its strong negative inductive effect (-I), which overrides its positive mesomeric (+M) or resonance effect. researchgate.net The fluorine at C2 directs incoming electrophiles to the C5 position (para). Both substituents, therefore, reinforce the directing of electrophiles to the C5 position . The C3 position, while activated by the methyl group, is sterically hindered by the adjacent fluorine atom, making C5 the most probable site of electrophilic attack on this ring.
The unsubstituted phenyl ring is activated by the 2-fluoro-4-methylphenyl group, which acts as an ortho, para-director. acs.org Consequently, electrophilic attack on this ring would be directed to the C2', C4', and C6' positions .
The ultimate site of substitution depends on which of the two rings is more activated. Research on related methylbiphenyl isomers suggests that steric factors can significantly influence the transition state, with nitration sometimes favoring the methylated ring despite the phenyl group's activating effect. rsc.org For this compound, the presence of the activating methyl group on the first ring likely makes it the more reactive of the two, despite the deactivating influence of the fluorine atom. Therefore, electrophilic substitution is predicted to occur predominantly at the C5 position.
Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution (SₙAr) typically requires the presence of a strong electron-withdrawing group (EWG) positioned ortho or para to a good leaving group. In this compound, the fluorine atom at C2 is a potential leaving group. However, the molecule lacks a strong EWG (like a nitro group) to stabilize the negatively charged Meisenheimer intermediate that forms during the reaction. The methyl group is electron-donating, which would further destabilize such an intermediate. For these reasons, this compound is generally unreactive towards traditional SₙAr reactions. While modern methods have been developed for directed SₙAr on arenes lacking strong EWGs, these are specialized cases. conicet.gov.ar
Radical Reaction Pathways Involving Fluorinated Biphenyls
Radical reactions involving this compound primarily target the methyl group, as the C-H bonds at the benzylic position are weaker and more susceptible to radical abstraction than the C-H bonds on the aromatic rings.
A key example is the free-radical halogenation of the methyl group, which can be initiated by UV light. wikipedia.org This type of reaction proceeds via a radical chain mechanism, leading to the formation of 2-fluoro-4-(halomethyl)biphenyl. Another significant radical pathway is the oxidation of the methyl group. Research on analogous compounds like 2-fluoro-4-methylbenzyl chloride has shown that oxidation to a carboxylic acid can proceed through a radical intermediate, a finding confirmed by electron paramagnetic resonance (EPR) spectroscopy. The presence of the electron-withdrawing fluorine atom can stabilize these radical intermediates, thereby enhancing the selectivity of the reaction.
Pulse radiolysis studies on various polyfluorinated biphenyls have been conducted to investigate the formation and stability of radical cations. These studies indicate that fluoro-substitution does not have a strong effect on the optical absorption spectra or the half-lives of the resulting biphenyl radical cations when compared to unsubstituted biphenyl. uiowa.edu
| Reaction Type | Reagents | Target Site | Product Type |
| Radical Halogenation | N-Bromosuccinimide (NBS), UV light | Methyl Group | 2-Fluoro-4-(bromomethyl)biphenyl |
| Radical Oxidation | KMnO₄, H₂SO₄ | Methyl Group | 2-Fluoro-1,1'-biphenyl-4-carboxylic acid |
Computational Chemistry Approaches to Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools for understanding the reaction mechanisms and predicting the reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) are widely used to model molecular structures, transition states, and reaction pathways. acs.orgrsc.org
A critical structural parameter in biphenyl chemistry is the torsional (dihedral) angle between the two phenyl rings. This angle, which results from steric hindrance between the ortho hydrogens, affects the degree of π-conjugation between the rings and thus influences reactivity. uhmreactiondynamics.org Computational methods can accurately calculate this angle and its associated rotational energy barrier. For substituted biphenyls, DFT calculations using functionals like B3LYP are employed to determine preferred conformations and predict how substituents alter the dihedral angle. acs.org
In the context of reaction mechanisms, computational approaches are invaluable for elucidating regioselectivity. For electrophilic aromatic substitution, DFT calculations can model the transition states for attack at all possible positions on both rings. rsc.org By comparing the calculated activation energies, the most favorable reaction pathway and the major product can be predicted. For instance, computational studies on similar systems have revealed that steric influences on the planarization of the carbocation intermediate are key to understanding the observed regioselectivity. rsc.org
The Molecular Electron Density Theory (MEDT) offers another theoretical framework for analyzing reactivity, proposing that changes in electron density, rather than frontier molecular orbital interactions, are responsible for molecular reactivity. researchgate.netmdpi.com This theory uses quantum chemical tools to analyze electron density changes along a reaction path to understand experimental outcomes, including the chemo-, regio-, and stereoselectivities of organic reactions. researchgate.netmdpi.com
| Computational Method/Theory | Application in Biphenyl Chemistry | Key Insights |
| Density Functional Theory (DFT) | Geometry optimization, transition state calculation, bond dissociation energy analysis. acs.org | Predicts dihedral angles, conformational preferences, activation energies, and regioselectivity in substitution reactions. |
| Molecular Dynamics (MD) | Simulation of molecular motion and reaction dynamics under various conditions (thermal, pressure). | Provides insight into decomposition mechanisms, particularly radical pathways for polychlorinated biphenyls. |
| Molecular Electron Density Theory (MEDT) | Analysis of electron density changes along a reaction path. researchgate.netmdpi.com | Correlates electron density shifts with activation energies to explain reactivity and selectivity. |
| Molecular Electrostatic Potential (MEP) | Visualization of electron-rich and electron-deficient regions of a molecule. | Identifies likely sites for electrophilic and nucleophilic attack. |
Advanced Characterization and Spectroscopic Analysis of 2 Fluoro 4 Methylbiphenyl and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For fluorinated compounds like 2-Fluoro-4-methylbiphenyl, various NMR methods provide a wealth of information, from basic connectivity to subtle conformational details.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the molecular framework of this compound. rsc.orgbeilstein-journals.org The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum provides information on the carbon skeleton.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings and a characteristic signal for the methyl group protons. The integration of these signals confirms the number of protons in each environment. Similarly, the ¹³C NMR spectrum will display a specific number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing fluorine atom. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed for unambiguous assignment of all proton and carbon signals by revealing their connectivity. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic H | 6.8 - 7.6 |
| ¹H | Methyl (CH₃) | ~2.3 |
| ¹³C | Aromatic C | 110 - 145 |
Note: These are general predicted ranges and actual values can vary based on solvent and experimental conditions.
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for studying fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. biophysics.orgmagritek.com The ¹⁹F chemical shift is extremely sensitive to the local electronic environment, making it an excellent probe for subtle changes in molecular structure and conformation. biophysics.orgnih.gov In this compound, the ¹⁹F chemical shift provides direct information about the environment of the fluorine atom on the biphenyl (B1667301) system. Changes in the torsion angle between the two phenyl rings, which defines the molecule's conformation, can lead to significant changes in the ¹⁹F chemical shift. nih.gov This sensitivity allows for the study of conformational dynamics and interactions with other molecules. biophysics.orgbeilstein-journals.orgresearchgate.net
Scalar coupling constants (J-couplings) between different nuclei provide valuable information about the number and type of bonds separating them. In fluorinated biphenyls, long-range coupling constants between ¹³C and ¹⁹F (ⁿJCF) and between different ¹⁹F nuclei (ⁿJFF) in polyfluorinated analogs are particularly informative for conformational analysis. cdnsciencepub.comlboro.ac.uk
The magnitude of these long-range couplings is often dependent on the dihedral angle between the coupled nuclei, following a Karplus-type relationship. For instance, the coupling over several bonds between a fluorine atom on one ring and a carbon or another fluorine atom on the second ring is highly dependent on the torsional angle between the two aromatic rings. cdnsciencepub.com By measuring these coupling constants, researchers can deduce the preferred conformation of the biphenyl system in solution. Theoretical calculations are often used in conjunction with experimental data to refine the conformational analysis. cdnsciencepub.com
The substitution of an atom with one of its heavier isotopes can induce a small but measurable change in the NMR chemical shift of a nearby nucleus, an effect known as an isotope shift. In ¹⁹F NMR, differential isotope effects, particularly those caused by ¹³C substitution, can be a powerful tool. cdnsciencepub.com For example, in a molecule with two chemically equivalent fluorine atoms, the presence of a ¹³C atom at a position that is not symmetrically related to both fluorines can break their equivalence. This results in a more complex splitting pattern (an ABX system where A and B are the ¹⁹F nuclei and X is the ¹³C nucleus), from which the relative signs of various C-F coupling constants can be determined. cdnsciencepub.com This information is crucial for a more detailed understanding of the electronic structure and coupling mechanisms within the molecule.
Long-Range 13C,19F and 19F,19F Coupling Constants for Conformational Analysis
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. nih.gov For this compound (C₁₃H₁₁F), high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion. nih.gov
Under electron ionization (EI), the molecule will fragment in a characteristic manner. The fragmentation pattern provides a "fingerprint" that can help to confirm the structure. Common fragmentation pathways for aromatic compounds include the loss of small, stable molecules or radicals. libretexts.orgmiamioh.edu For this compound, expected fragments could arise from the loss of a methyl radical (M-15), a fluorine atom (M-19), or cleavage of the bond between the two phenyl rings.
Table 2: Expected Key Ions in the Mass Spectrum of this compound
| m/z Value | Ion/Fragment | Description |
|---|---|---|
| 186 | [C₁₃H₁₁F]⁺ | Molecular Ion (M⁺) |
| 171 | [C₁₂H₈F]⁺ | Loss of a methyl radical (-CH₃) |
| 167 | [C₁₃H₁₁]⁺ | Loss of a fluorine atom (-F) |
| 93 | [C₇H₇]⁺ | Tolyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. bellevuecollege.edustudymind.co.uk The technique is based on the principle that different chemical bonds absorb infrared radiation at specific frequencies, causing them to vibrate. studymind.co.uk The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed in wavenumbers, cm⁻¹).
In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key structural features.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H stretch | Aromatic |
| 2980 - 2850 | C-H stretch | Methyl (CH₃) |
| 1620 - 1450 | C=C stretch | Aromatic Ring |
| 1250 - 1150 | C-F stretch | Aryl-Fluoride |
The spectrum would clearly show C-H stretching vibrations for both the aromatic rings and the methyl group. libretexts.org The aromatic C=C stretching vibrations appear in the 1620-1450 cm⁻¹ region. libretexts.org A key absorption band for this molecule is the C-F stretch, which is typically strong and appears in the fingerprint region of the spectrum. indexcopernicus.comresearchgate.net The out-of-plane C-H bending vibrations can also provide information about the substitution pattern on the aromatic rings. libretexts.org
X-ray Diffraction Studies for Solid-State Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise solid-state structure of a molecule, providing data on bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not prominently available in the surveyed literature, analysis of closely related analogs offers significant insight into the expected structural characteristics.
One such analog, Ethyl 4-chloro-2′-fluoro-3-hydroxy-5-methylbiphenyl-2-carboxylate, has been characterized by X-ray diffraction. iucr.orgresearchgate.net The study revealed a triclinic crystal system with the space group P-1. iucr.org A key finding was the dihedral angle between the two phenyl rings, which was determined to be 71.50 (5)°. iucr.org This significant twist is characteristic of ortho-substituted biphenyls, where steric hindrance between substituents prevents a planar conformation. The crystal structure is further stabilized by various intermolecular forces, including C—H⋯O and C—H⋯F interactions. iucr.org
Table 1: Crystal Data and Structure Refinement for Ethyl 4-chloro-2′-fluoro-3-hydroxy-5-methylbiphenyl-2-carboxylate
| Parameter | Value |
| Empirical Formula | C₁₆H₁₄ClFO₃ |
| Formula Weight | 308.73 g/mol |
| Temperature | 173 K |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.212 (4) |
| b (Å) | 9.780 (3) |
| c (Å) | 10.156 (3) |
| α (°) | 71.18 (3) |
| β (°) | 76.41 (2) |
| γ (°) | 71.34 (2) |
| Volume (ų) | 723.5 (5) |
| Z | 2 |
| Dihedral Angle (rings) | 71.50 (5)° |
| Data sourced from the International Union of Crystallography. iucr.org |
Advanced Spectroscopic Techniques for Detailed Molecular Insight
Beyond the static picture provided by X-ray crystallography, advanced spectroscopic techniques probe the dynamic and electronic properties of this compound.
Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying the rotational dynamics in biphenyl systems. acs.org For biphenyls with a single ortho-substituent, like this compound, dynamic NMR can be used to measure the energy barrier to rotation (atropisomerism) around the central C-C bond. acs.orgresearchgate.netnih.gov Studies on a series of such compounds have determined rotational barriers up to 15.4 kcal/mol. acs.orgresearchgate.net The fluorine atom in the ortho position is expected to create a significant, measurable barrier to rotation.
¹H and ¹³C NMR Spectroscopy provide foundational information about the chemical environment of each atom. For this compound, the proton NMR spectrum has been reported, confirming the molecular structure. nih.gov
Table 2: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | No. of Protons | Assignment |
| 7.55 | d | 8.4 | 2H | Ar-H |
| 7.45 | t | 7.6 | 3H | Ar-H |
| 7.39 | m | 2H | Ar-H | |
| 7.08 | t | 8.8 | 1H | Ar-H |
| 2.36 | s | 3H | CH₃ | |
| Solvent: CDCl₃, Frequency: 400 MHz. nih.gov |
Inner Shell Excitation Spectroscopy , using techniques like electron energy loss spectroscopy, offers a probe into the electronic structure, particularly the delocalization between the aromatic rings. psu.edu In biphenyl, a specific feature identified as a C 1s → π*deloc transition is characteristic of this ring-to-ring electronic interaction. psu.edu The intensity and position of this feature are related to the average torsional angle, providing a link between the geometric and electronic structures. psu.edu
Computational analysis , often using Density Functional Theory (DFT), is frequently paired with spectroscopic methods to interpret the experimental data. psu.edutandfonline.com DFT calculations can predict vibrational frequencies, NMR chemical shifts, and help elucidate the effects of substituents like fluorine and methyl groups on the biphenyl system's properties. tandfonline.com For instance, DFT can be used to model the rotational energy profile and predict the ground state conformation of substituted biphenyls. acs.org
Applications of 2 Fluoro 4 Methylbiphenyl in Medicinal Chemistry and Drug Discovery
2-Fluoro-4-methylbiphenyl as a Key Intermediate in Pharmaceutical Synthesis
The specific arrangement of atoms in this compound makes it a valuable precursor in the multi-step synthesis of established drugs.
This compound is a recognized intermediate in the production of Flurbiprofen (B1673479), a potent nonsteroidal anti-inflammatory drug (NSAID). quickcompany.inusbio.netusbio.net Flurbiprofen belongs to the propionic acid derivative class of NSAIDs and is used for its analgesic, antipyretic, and anti-inflammatory properties. nih.gov The synthesis of Flurbiprofen can involve the conversion of 2-amino-4-methyl-biphenyl into this compound, which is then further transformed through steps like bromination of the methyl group to eventually yield the final drug. quickcompany.in Another synthetic approach uses this compound as the starting substrate, deprotonating the benzylic methyl group to introduce a carboxylic acid function, leading to the formation of a Flurbiprofen precursor. pillbuys.com The structural core of Flurbiprofen is a 2-fluoro-[1,1'-biphenyl-4-yl] moiety linked to a propionic acid. nih.gov
The biphenyl (B1667301) structure is a key pharmacophoric element in a class of antihypertensive drugs known as Angiotensin II receptor antagonists, or "sartans". nih.govucl.ac.bersc.org These drugs function by blocking the AT1 receptor, which mediates the blood pressure-increasing effects of angiotensin II. ucl.ac.bersc.org The development of these non-peptide antagonists often involves a biphenyl scaffold, which can be linked to other chemical moieties like a tetrazole or a sulfonamide to achieve high receptor affinity. nih.govnih.gov For instance, research into new non-tetrazole angiotensin II receptor antagonists has focused on biphenylsulfonyl fragments linked to other heterocyclic systems. nih.gov While this compound is not directly named as a starting material for existing sartans in the reviewed literature, its biphenyl framework is representative of the essential structure required for this class of therapeutic agents.
Synthesis of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) (e.g., Flurbiprofen)
Exploration of Biological Activities of this compound Derivatives
Modifying the this compound structure has led to the discovery of new compounds with a range of biological activities, from fighting bacteria to targeting cancer cells.
Derivatives of this compound have shown promise as antibacterial agents. Research indicates that compounds with structures similar to its derivatives can exhibit potent inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV in E. coli at low nanomolar concentrations. A study on various biphenyl derivatives revealed that compounds featuring a fluoro-substituent possess significant antibacterial properties. nih.gov Specifically, the derivative 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol demonstrated inhibitory activity against the Gram-negative bacterium carbapenems-resistant Acinetobacter baumannii. nih.gov Structure-activity relationship studies suggest that the presence of a strong electron-withdrawing group, such as fluorine, on the biphenyl ring is beneficial for antibacterial activity. nih.gov Furthermore, biphenyltetrazole derivatives incorporating a 1,3,4-oxadiazole (B1194373) moiety have demonstrated good antibacterial action against bacteria such as E. coli, Streptococcus, B. subtilis, and S. aureus. researchgate.net
Table 1: Antibacterial Activity of a Fluoro-Biphenyl Derivative
| Compound | Test Organism | Activity |
|---|---|---|
| 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol (6g) | Carbapenems-resistant Acinetobacter baumannii | Comparable inhibitory activity to ciprofloxacin. nih.gov |
Researchers have synthesized and evaluated novel derivatives of this compound for their potential as anticancer agents. A series of 1,3,4-oxadiazole derivatives prepared from 4'-fluoro-3-methylbiphenyl-4-carbohydrazide were screened for their cytotoxic effects on three human carcinoma cell lines: HeLa (cervical cancer), HepG2 (liver cancer), and Caco-2 (colorectal adenocarcinoma). Two compounds from this series, 6a and 6e, exhibited notable cytotoxicity against the Caco-2 cell line, with IC₅₀ values superior to the standard anticancer drug 5-Fluorouracil.
In a separate study, novel biphenyl derivatives were designed as potential PD-L1 inhibitors. tandfonline.com One such derivative, 12j-4, containing a 2'-fluoro-2-methyl-biphenyl structure, displayed potent anti-proliferation activity against a panel of cancer cell lines, with the most significant effect observed against the MDA-MB-231 triple-negative breast cancer cell line. tandfonline.com
Table 2: Cytotoxic Activity of this compound Derivatives
| Derivative Compound | Cell Line | IC₅₀ (μM) | Source |
|---|---|---|---|
| Compound 6a | Caco-2 | 6.4 | |
| Compound 6e | Caco-2 | 4.4 | |
| Compound 12j-4 | MDA-MB-231 (Breast Cancer) | 2.68 ± 0.27 | tandfonline.com |
| MCF-7 (Breast Cancer) | 4.71 ± 0.44 | tandfonline.com | |
| HCC827 (Lung Cancer) | 3.24 ± 0.09 | tandfonline.com | |
| A549 (Lung Cancer) | 7.79 ± 0.69 | tandfonline.com |
The biological effects of this compound and its derivatives are often rooted in their ability to inhibit specific enzymes. Flurbiprofen, which is synthesized from this compound, is a known inhibitor of prostaglandin-endoperoxide synthase (EC 1.14.99.1), also called cyclooxygenase (COX), which is a key enzyme in the inflammatory pathway. nih.gov Beyond its primary anti-inflammatory action, derivatives of flurbiprofen have been explored as modulators of γ-secretase, an enzyme complex involved in the pathology of Alzheimer's disease. researchgate.net Furthermore, flurbiprofen itself has been identified as an inhibitor of another enzyme, fatty-acid amide hydrolase 1. bindingdb.org The antibacterial activity of related compounds is also due to enzyme inhibition, specifically targeting bacterial topoisomerases IV and DNA gyrase.
Interaction with Protein Targets
Derivatives of this compound have been identified as ligands for several important protein targets in drug discovery. The specific interactions of these compounds with their biological targets are fundamental to their therapeutic effects.
One significant target is the Programmed Death-Ligand 1 (PD-L1) , a key immune checkpoint protein. Small molecules containing a fluorinated biphenyl unit, structurally similar to this compound, have been shown to bind to PD-L1 and stabilize its dimeric form. researchgate.net Molecular modeling studies suggest that the fluoro-biphenyl moiety can fit into the binding pocket at the PD-L1 dimer interface, potentially disrupting its interaction with the PD-1 receptor and thereby enhancing anti-tumor immune responses. researchgate.net
Another important target for a derivative of this compound is the Free Fatty Acid Receptor 4 (FFA4) , also known as GPR120. The compound TUG-891, which features the 4-fluoro-4'-methylbiphenyl core structure, is a selective agonist for FFA4. angenechemical.comnih.gov This receptor is involved in metabolic signaling pathways, and its activation by TUG-891 makes it a valuable research tool for developing therapies for conditions like diabetes and obesity. angenechemical.com
Derivatives of the related compound, 2-bromo-6-fluoro-3'-methylbiphenyl, have been investigated for their anticancer properties, with molecular docking studies indicating strong binding to unspecified protein targets. Furthermore, related heterocyclic derivatives have been shown to interact with enzymes such as cyclooxygenase (COX-1 and COX-2) and α-glucosidase . sci-hub.secsfarmacie.cz The binding of these compounds to their respective targets is often driven by a combination of hydrophobic interactions, hydrogen bonding, and specific contacts facilitated by the unique stereoelectronic profile of the substituted biphenyl scaffold. csfarmacie.cz Histone deacetylases (HDACs) have also been identified as potential targets for biphenyl-containing compounds, which can act as transcriptional repressors.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. For analogs of this compound, SAR studies have provided valuable insights into how structural modifications influence biological activity. nih.govresearchgate.net
In the development of agonists for the orphan G-protein coupled receptor GPR88, the biphenyl moiety was systematically modified. acs.orgepa.gov It was found that the 4'-position on the biphenyl ring could tolerate small to medium-sized alkyl groups, with methyl and cyclohexyl analogs showing high potency. acs.org However, replacing the methyl group with an electron-withdrawing trifluoromethyl group significantly decreased activity. acs.org This suggests that the size and electronic nature of the substituent at this position are critical for effective receptor interaction. acs.org
Similarly, in the design of anti-inflammatory agents, the introduction of a fluorine atom at the 2-position of the biphenyl scaffold has been a key strategy. For instance, Flurbiprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID), contains the 2-fluorobiphenyl (B19388) moiety. pharmaffiliates.comsynthinkchemicals.com Analogs of loxoprofen (B1209778) were synthesized with a fluorine at this position to create 2-fluoroloxoprofen, which demonstrated lower gastric ulcerogenic activity compared to the parent compound, highlighting the role of the fluorine in improving the safety profile. researchgate.net
Further studies on inhibitors of anthrax lethal factor revealed that compounds incorporating biphenylsulfonyl groups were generally more potent. nih.gov Specifically, 3',4'-disubstituted biphenyl derivatives were synthesized, although they showed slightly less activity than their monosubstituted counterparts, indicating that substitution patterns significantly impact binding affinity. nih.gov
The table below summarizes SAR findings for various analogs based on the biphenyl scaffold.
| Scaffold/Analog Series | Target | Modification | Effect on Activity | Reference |
| 2-PCCA Analogs | GPR88 | 4'-methyl or 4'-cyclohexyl on biphenyl | Most potent in the series | acs.org |
| 2-PCCA Analogs | GPR88 | 4'-trifluoromethyl on biphenyl | Markedly reduced activity | acs.org |
| Loxoprofen Analogs | COX Enzymes | Introduction of 2-fluoro group | Reduced ulcerogenic effect | researchgate.net |
| Anthrax Lethal Factor Inhibitors | Anthrax Lethal Factor | Biphenylsulfonyl group | Generally more potent | nih.gov |
| Anthrax Lethal Factor Inhibitors | Anthrax Lethal Factor | 3',4'-disubstitution on biphenyl | Slightly less active | nih.gov |
Computational Drug Design and Molecular Docking Studies
Computational methods, particularly molecular docking, have become indispensable tools in drug discovery for predicting the binding modes of ligands and guiding the design of new derivatives. dut.ac.zascienceopen.com For compounds containing the this compound core, docking studies have been instrumental in understanding their interactions with protein targets at a molecular level.
Molecular modeling of a derivative of this compound with the PD-L1 dimer revealed its potential to bind at the protein-protein interface. researchgate.net These computational studies helped to identify key interactions and provided a rationale for the observed biological activity, guiding the design of novel small molecule ligands targeting the PD-L1 dimer. researchgate.net
In the context of α-glucosidase inhibitors, molecular docking was employed to investigate the binding orientation of newly synthesized triazole derivatives within the enzyme's active site. sci-hub.se The results from these docking studies were in strong agreement with experimental findings, confirming that specific structural features, like the fluoro-substituted phenyl ring, were crucial for inhibitory activity. sci-hub.se
Docking studies have also been performed to elucidate the binding mechanism of oxadiazole derivatives with the COX-2 enzyme and 1,2,4-triazole (B32235) derivatives with both COX-1 and COX-2. csfarmacie.czmdpi.com These studies help to rationalize the observed selectivity and potency, for instance, by showing how hydrophobic interactions of alkyl groups on the triazole derivatives influence their affinity for COX-1 versus COX-2. csfarmacie.cz The binding energy values obtained from such simulations provide a quantitative estimate of the binding affinity, which can be used to rank and prioritize compounds for synthesis and biological testing. nih.gov
The table below presents a summary of molecular docking findings for derivatives related to this compound.
| Compound Class | Target Protein | Key Finding from Docking Study | Binding Energy (kcal/mol) (if reported) | Reference |
| Biphenyl-containing small molecules | PD-L1 Dimer | Binds at the dimer interface, stabilizing the dimer. | Not specified | researchgate.net |
| (R)-4-fluorophenyl-1H-1,2,3-triazole derivatives | α-glucosidase | Fluoro group on the phenyl ring is a favorable substituent for binding. | Not specified | sci-hub.se |
| 1,2,4-Triazole derivatives | COX-1 | Hydrophobic interactions of alkyl groups influence binding affinity. | Not specified | csfarmacie.cz |
| 2-(4′-methylbiphenyl-2-yl)-5-aryl-1,3,4-oxadiazole analogs | COX-2 | Determined the binding mode of designed compounds. | Not specified | mdpi.com |
Pharmacokinetic and Pharmacodynamic Considerations for Derivatives
The pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug candidate are critical for its clinical success. The this compound scaffold imparts specific characteristics that can favorably influence these properties.
The inclusion of a fluorine atom, a common strategy in medicinal chemistry, can significantly alter a molecule's PK profile. smolecule.com Fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. smolecule.com This often leads to a longer half-life and improved oral bioavailability. Furthermore, the fluorine atom increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. smolecule.com
Pharmacodynamic effects are directly influenced by these pharmacokinetic properties. For example, the enhanced metabolic stability can lead to more sustained target engagement. A notable example of improved pharmacodynamics is seen in 2-fluoroloxoprofen. researchgate.net Compared to its non-fluorinated parent drug, loxoprofen, the fluorinated derivative exhibits a significantly lower propensity to cause gastric ulcers while maintaining potent anti-inflammatory activity. researchgate.net This improved safety profile is a direct consequence of the structural modification influencing the drug's interaction with its target and potentially its distribution and metabolism.
In the development of oxadiazole derivatives based on a methylbiphenyl scaffold, pharmacokinetic parameters were computationally predicted and found to be within the acceptable range for human use, suggesting their potential as drug-like candidates. mdpi.com Similarly, certain positive allosteric modulators (PAMs) of the mGlu2 receptor, built around a biphenyl core, were found to have promising pharmacokinetic properties suitable for in vivo studies. nih.gov These examples underscore the importance of the biphenyl scaffold in designing molecules with desirable PK/PD profiles.
Applications of 2 Fluoro 4 Methylbiphenyl in Materials Science
Use in Microporous Organic Polymers (MOPs) and Metal-Organic Frameworks (MOFs)
Fluorinated biphenyls are recognized as important components in the construction of microporous materials such as Microporous Organic Polymers (MOPs) and Metal-Organic Frameworks (MOFs). rsc.org These materials are characterized by their high surface area, tunable pore sizes, and excellent stability, making them suitable for applications in gas storage, separation, and catalysis. uni-regensburg.denih.gov
The incorporation of fluorine into the polymer framework can significantly enhance its properties. For instance, fluorinated MOPs (F-MOPs) have demonstrated a CO2 adsorption capacity twice as high as their non-fluorinated counterparts. rsc.org While direct studies on MOPs synthesized from 2-Fluoro-4-methylbiphenyl are not prevalent, research on closely related analogs like 2-fluorobiphenyl (B19388) provides strong evidence of its utility. MOPs synthesized from 2-fluorobiphenyl through methods like Friedel-Crafts acylation exhibit high surface areas and are effective in applications such as the separation of xenon and krypton gases.
Furthermore, the commercial availability of functionalized derivatives such as bromo- and amino-substituted fluoromethylbiphenyls for MOF and polymer applications underscores the role of the this compound scaffold as a building block for these porous structures. sigmaaldrich.comnih.gov MOFs, which consist of metal ions or clusters linked by organic ligands, can have their properties tailored by the choice of the organic linker. wikipedia.orgresearchgate.netchemmethod.com The rigidity and defined geometry of the this compound unit make it a promising candidate for creating robust frameworks with specific functionalities. nih.govnih.gov
Table 1: Representative Properties of Fluorinated Microporous Organic Polymers
| Property | Description | Significance |
|---|---|---|
| High Surface Area | Provides a large number of sites for gas adsorption and catalytic reactions. uni-regensburg.de | Crucial for applications in gas storage (e.g., H2, CO2) and heterogeneous catalysis. uni-regensburg.dechemmethod.com |
| Tunable Porosity | The size and shape of the pores can be controlled by the choice of monomer building blocks. nih.gov | Allows for selective gas separation and size-selective catalysis. |
| Enhanced CO2 Affinity | The presence of fluorine atoms in the framework increases the affinity for CO2 molecules. rsc.orgnih.gov | Improves performance in carbon capture and sequestration technologies. rsc.org |
| Chemical & Thermal Stability | The strong covalent bonds within the polymer network result in robust materials. nih.govwiley-vch.de | Enables use in harsh chemical environments and at elevated temperatures. |
Application in Organic Light-Emitting Diodes (OLEDs) and Liquid Crystal Displays (LCDs)
The electronic and optical properties of this compound and its derivatives make them highly suitable for use in display technologies. rsc.org
Liquid Crystal Displays (LCDs): Fluorinated biphenyls are fundamental components in modern liquid crystal mixtures. arabjchem.org The introduction of a fluorine atom can advantageously modify key physical properties such as dielectric anisotropy, viscosity, and melting point. arabjchem.orgbeilstein-journals.org These compounds are particularly prominent in thin-film transistor (TFT) LCDs. arabjchem.org The low polarizability of the C-F bond helps to reduce intermolecular interactions, leading to lower viscosity, which is critical for achieving fast response times in display devices. beilstein-journals.org The PubChem database explicitly notes that this compound possesses liquid crystalline phase properties. nih.gov
Research has shown that the specific placement of the fluoro substituent has a measurable impact on performance. For example, a patent describes a liquid crystal mixture containing the derivative 4'-{4-trans-[(E)-2-chlorovinyl]cyclohexyl} -3-fluoro-4-methylbiphenyl, highlighting its utility in this field.
Organic Light-Emitting Diodes (OLEDs): In OLEDs, fluorinated biphenyls serve as scaffolds for hole-transporting materials (HTMs), which are crucial for efficient device operation. rsc.orgkoreascience.kr These materials facilitate the movement of positive charge carriers (holes) from the anode to the emissive layer, where they recombine with electrons to produce light. koreascience.kr The biphenyl (B1667301) core provides rigidity, while the fluorine and methyl groups help to tune the electronic energy levels and improve the morphological stability of the thin films. sigmaaldrich.com
A notable example includes a hole-transporting material that incorporates a difluoro-methylbiphenyl moiety, demonstrating the direct application of this chemical structure in high-performance OLEDs. researchgate.netrsc.org The use of such specialized HTMs can lead to devices with lower operating voltages and longer lifetimes. ossila.com
Table 2: Performance of an OLED with a Fluorinated Biphenyl-Based Hole Transport Layer
| Device Component | Material/Structure | Function |
|---|---|---|
| Hole Injection Layer (HIL) | Starburst-type molecules like 2-TNATA | Facilitates injection of holes from the anode. ossila.com |
| Hole Transport Layer (HTL) | Materials based on fluorinated biphenyls (e.g., TPD derivatives) | Transports holes efficiently to the emissive layer. koreascience.krresearchgate.net |
| Emissive Layer (EML) | Phosphorescent or fluorescent organic emitters | Site of electron-hole recombination and light emission. researchgate.net |
| Electron Transport Layer (ETL) | Materials like Alq3 | Transports electrons from the cathode. researchgate.net |
Development of Organic Semiconductors
The utility of this compound in OLEDs is a direct consequence of its semiconducting nature. rsc.orggoogle.com Organic semiconductors are the active components in a variety of electronic devices, including transistors and sensors. The biphenyl unit forms an electronically conjugated system that can transport charge, and the substituents play a critical role in modulating these properties.
Fluorinated Biphenyls as Scaffolds for Advanced Materials with Tailored Properties
The key attributes that make this scaffold valuable include:
Chemical Stability : The C-F bond is exceptionally strong, imparting high thermal and chemical stability to the resulting materials. kyoto-u.ac.jpresearchgate.net
Tunable Electronics : The high electronegativity of fluorine influences the electron distribution in the aromatic rings, allowing for precise control over the electronic properties of the material. kyoto-u.ac.jp
Controlled Intermolecular Forces : The low polarizability of the C-F bond leads to weaker intermolecular dispersion forces. beilstein-journals.org This is a crucial factor in designing liquid crystals with low viscosity and polymers with specific processing characteristics. arabjchem.orgbeilstein-journals.org
Structural Directionality : The specific substitution pattern (ortho-fluoro, para-methyl) creates a defined molecular shape and dipole moment, which is essential for achieving ordered structures like liquid crystal phases and for influencing molecular packing in solid-state applications. scirp.org
By leveraging these features, chemists can design advanced materials with properties fine-tuned for specific applications, from the mesophase stability in liquid crystals to the charge transport characteristics in semiconductors. vulcanchem.com
Functionalization for Polymer Synthesis and Modification
The this compound core can be chemically modified to create monomers for polymerization. rsc.orgnih.gov The presence of the aromatic rings allows for electrophilic substitution reactions, while more advanced cross-coupling techniques can be used to introduce polymerizable groups. nih.govuni-muenchen.de
A significant application is in the synthesis of high-performance polymers, such as polyimides, for gas separation membranes. For example, a fluorinated biphenyl diamine, which can be derived from a structure related to this compound, can be reacted with a dianhydride (like 6FDA) to produce a polyimide. The resulting fluorinated polyimide membranes exhibit distinct gas permeability and selectivity properties, which are valuable for industrial gas separations (e.g., O2/N2 or CO2/CH4). The fluorine and methyl groups on the biphenyl unit disrupt chain packing, increasing the fractional free volume of the polymer and thereby enhancing gas permeability.
The ability to introduce functional groups like amines or halides onto the fluorinated biphenyl scaffold makes it a versatile building block for a wide array of polymers with tailored thermal, mechanical, and electronic properties. sigmaaldrich.com
Table 3: Research Findings on Functionalization for Polymer Synthesis
| Monomer/Precursor | Polymer Type | Key Research Finding | Application |
|---|---|---|---|
| Fluorinated Biphenyl Diamine | Aromatic Polyimide | Synthesis via polycondensation with dianhydrides. | Gas separation membranes with tailored permeability and selectivity. |
| 1-(Chloromethyl)-2-fluoro-4-methylbenzene | Various Polymers | Serves as a reactive intermediate to build more complex monomers. | Precursor for specialty polymers and resins. |
| Functionalized Fluorinated Biphenyls | Fluoropolymers | Incorporation via controlled radical polymerization techniques. researchgate.net | Materials with high thermal stability and specific surface properties. researchgate.net |
Environmental and Biological Fate of Biphenyl Compounds General Context for Fluorinated Biphenyls
Biodegradation Studies of Biphenyl (B1667301) Derivatives
The microbial breakdown of biphenyl compounds is a key process in their environmental degradation. Numerous studies have focused on the ability of various microorganisms to metabolize these often-recalcitrant chemicals.
Bacteria capable of utilizing biphenyl as a carbon source are widespread in the environment. tandfonline.com Many of these are Gram-negative, with Pseudomonas species being frequently isolated and studied for their biphenyl-degrading abilities. tandfonline.comelsevier.es Some Gram-positive bacteria, such as Rhodococcus sp., also possess these capabilities. tandfonline.comjst.go.jp The degradation of biphenyl and its derivatives, like PCBs, typically proceeds through an oxidative pathway involving a series of enzymatic reactions often referred to as the "biphenyl upper pathway". ethz.ch This pathway converts biphenyl to benzoate (B1203000) and 2-hydroxypenta-2,4-dienoate. ethz.ch For instance, Pseudomonas sp. strain LB400 is noted for catabolizing biphenyl through four enzymatic steps encoded by the bph locus. ethz.ch Studies on various Pseudomonas strains have demonstrated their capacity to degrade biphenyl and its chlorinated derivatives. elsevier.esresearchgate.net For example, Pseudomonas stutzeri, isolated from soil with long-term PCB contamination, has been a subject of biodegradation research. sci-hub.box
The degradation of fluorinated biphenyls has also been observed. Pseudomonas pseudoalcaligenes KF707, for example, can use fluorinated biphenyls as a source of carbon and energy through dioxygenase-mediated pathways similar to those for PCB degradation. mdpi.com
Central to the microbial degradation of biphenyls is a set of enzymes encoded by the bph genes. tandfonline.com The initial and often rate-limiting step is catalyzed by biphenyl dioxygenase (BPDO), a multi-component enzyme. tandfonline.comfrontiersin.org BPDO introduces molecular oxygen to the biphenyl ring, initiating the breakdown process. ethz.chfrontiersin.org This enzyme is a type of Rieske non-heme iron oxygenase. asm.org
The components of BPDO typically include:
A terminal dioxygenase with large (α) and small (β) subunits, encoded by bphA or bphAE genes. frontiersin.orgasm.org
A ferredoxin, encoded by bphA3 or bphF. tandfonline.comasm.org
A ferredoxin reductase, encoded by bphA4 or bphG. tandfonline.comasm.org
Following the initial dioxygenation, other enzymes in the pathway, such as dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC), and a hydrolase (bphD), continue the degradation process. tandfonline.comjst.go.jp
Biphenyl-catabolic enzymes, particularly biphenyl dioxygenase, exhibit a broad and relaxed substrate specificity, allowing them to act on a variety of substituted biphenyls and related aromatic compounds. tandfonline.comnih.gov The large subunit of the terminal dioxygenase is a key determinant of this substrate specificity. asm.orgnih.gov
Studies have shown that BPDOs from different bacterial strains have varying substrate ranges. tandfonline.comnih.gov For instance, the enzymes from Pseudomonas pseudoalcaligenes KF707 can convert biphenyls with halogen, hydroxyl, methyl, and nitro groups. tandfonline.comnih.gov In contrast, the enzymes from Pseudomonas sp. KF712 demonstrate even broader specificity, acting on various benzene (B151609) derivatives as well. tandfonline.comnih.gov This broad specificity is hypothesized to have evolved from the need for soil bacteria to metabolize secondary plant metabolites (SPMs), which share structural similarities with pollutants like PCBs. frontiersin.org Indeed, various SPMs, including flavonoids and monoterpenes, have been shown to induce the expression of BPDO and be transformed by it. sci-hub.boxfrontiersin.orgasm.org
The position and number of substituents, such as chlorine atoms in PCBs, significantly affect the degradation efficiency. jst.go.jpethz.ch Similarly, the degradation of fluorinated biphenyls is influenced by the number and position of fluorine atoms. researchgate.net For some chlorinated biphenyls, the enzymatic attack can lead to dechlorination. oup.com
Role of Biphenyl-Catabolic Enzymes (e.g., biphenyl dioxygenase)
Environmental Presence and Distribution of Biphenyl Compounds
Biphenyl and its derivatives are found in various environmental compartments, including air, water, soil, and sediment. canada.caresearchgate.netcanada.ca Biphenyl itself occurs naturally in coal tar, crude oil, and natural gas. canada.cawho.int Anthropogenic sources include industrial production and incomplete combustion of fossil fuels and biomass. canada.cawho.int
Fluorinated biphenyls, used as liquid crystal monomers (LCMs), have been identified as emerging persistent organic pollutants. acs.orgscite.ainih.gov They are released into the environment from the dismantling of electronic waste, particularly liquid-crystal display (LCD) panels. acs.orgnih.gov Consequently, high concentrations of fluorinated biphenyls have been detected in dust from e-waste dismantling sites. acs.orgnih.gov
Once released, biphenyl compounds can undergo long-range atmospheric transport. canada.caunep.org The distribution in the environment is governed by their physical-chemical properties. canada.ca Fugacity models suggest that biphenyl released into the air will predominantly remain in the atmosphere. canada.cawho.int
Considerations for Persistence and Transformation in Environmental Systems
The persistence of biphenyl compounds in the environment is a significant concern. researchgate.netup.pt Chemicals that resist degradation can accumulate to toxic levels. up.pt The persistence of polychlorinated biphenyls (PCBs), for example, is well-documented, with their environmental half-lives varying based on the degree of chlorination. unep.org Highly persistent chemicals can be distributed globally and accumulate in the environment over long periods. rsc.org
Transformation processes for biphenyl compounds include both biotic and abiotic pathways. up.pt Biodegradation, as discussed earlier, is a primary transformation route. Abiotic degradation can occur through processes like photolysis (degradation by light), although this is considered a minor pathway for biphenyl itself. canada.cawho.intup.pt
The transformation of biphenyls can sometimes lead to the formation of metabolites that are also of environmental concern. nih.gov For example, the metabolism of PCBs can produce hydroxylated PCBs (OH-PCBs), which can be more toxic and persistent than the parent compounds. nih.govnih.gov Similarly, the degradation of fluorinated compounds can result in the formation of stable transformation products. rsc.org
Ecotoxicological Implications of Fluorinated Biphenyls (General Discussion)
Fluorinated organic compounds, as a class, are raising environmental concerns due to their widespread use, persistence, and potential for bioaccumulation. mdpi.comresearchgate.net The strong carbon-fluorine bond contributes to their stability and resistance to degradation. mdpi.com
Fluorinated biphenyls, specifically those used as liquid crystal monomers, are considered a new generation of persistent, bioaccumulative, and toxic (PBT) organic pollutants. scite.ainih.gov Their presence in dust from e-waste facilities indicates a direct route for environmental contamination and potential human exposure. scite.ai
Future Research Directions and Emerging Applications
Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
While established methods like the Suzuki-Miyaura and Kumada cross-coupling reactions are commonly employed for the synthesis of biphenyl (B1667301) derivatives, future research will likely focus on developing more efficient, cost-effective, and environmentally benign routes to 2-fluoro-4-methylbiphenyl and its analogues. nih.govsci-hub.strsc.orgscirp.org A key direction will be the exploration of alternatives to expensive palladium catalysts, which are a mainstay in current cross-coupling technologies. rsc.orgvulcanchem.com
Recent studies have demonstrated the potential of synthesizing substituted biphenyls from aromatic ketones through intermediates like hydroxymethylene ketones and enamino-ketones, offering a straightforward and efficient alternative. wisdomlib.org Further investigation into these and other novel synthetic pathways could lead to more sustainable production methods for this compound. The development of one-pot catalytic reactions and the use of more readily available and less toxic starting materials are also anticipated areas of research. sci-hub.st
Targeted Drug Design and Development Based on the this compound Scaffold
The fluorinated biphenyl motif is a recognized privileged scaffold in medicinal chemistry, known to enhance crucial pharmacological properties. nih.govrsc.orgnih.gov The fluorine atom, due to its high electronegativity and small size, can modulate electronic distribution and reactivity, leading to improved drug-receptor interactions and increased lipophilicity. nih.gov These properties make the this compound scaffold a promising starting point for the design of new therapeutic agents.
Future research is expected to focus on the following areas:
Kinase Inhibitors: The biphenyl structure provides a rigid framework that can effectively bind to the hydrophobic pockets of protein kinases. vulcanchem.com The addition of the fluoro and methyl groups on the this compound scaffold can be systematically modified to optimize binding affinity and selectivity for specific kinase targets implicated in diseases like cancer.
Anticancer Agents: Derivatives of fluorinated biphenyls are being investigated for their potential as anticancer agents. vulcanchem.com Research could explore how modifications to the this compound core can lead to the development of novel compounds with potent anti-proliferative activity.
Anti-inflammatory Drugs: Given that this compound is a known impurity and synthetic precursor of Flurbiprofen (B1673479), a non-steroidal anti-inflammatory drug (NSAID), further exploration of its derivatives for anti-inflammatory properties is a logical step. pharmaffiliates.comresearchgate.net Research could focus on designing analogues with improved efficacy and reduced side effects.
Exploration of New Material Science Applications
The unique photophysical and electronic properties of fluorinated biphenyls make them attractive candidates for advanced materials. nih.govvulcanchem.com Future research on this compound in material science is anticipated to explore its potential in:
Liquid Crystals: Fluorinated biphenyls are known to be highly suitable as components in liquid crystalline media due to their advantageous optical and dielectric anisotropy. google.comresearchgate.nettandfonline.comnih.gov The specific substitution pattern of this compound could be investigated for its influence on mesophase stability and other properties relevant to liquid crystal displays (LCDs). vulcanchem.com
Organic Semiconductors: The electron-withdrawing nature of the fluorine atom can be harnessed to create electron-deficient structures, which are valuable in the design of charge transport layers in organic electronic devices. vulcanchem.com
Luminescent Metal-Organic Frameworks (MOFs): The biphenyl scaffold can act as a linker in the construction of MOFs. The introduction of the fluoro and methyl groups in this compound could be used to tune the luminescent properties of these materials for applications in sensing and optoelectronics.
Advanced Computational Modeling and Simulation
Computational chemistry offers powerful tools to guide and accelerate the discovery and development of new applications for this compound. Advanced computational modeling and simulation techniques will be instrumental in several key areas:
Predicting Reactivity and Regioselectivity: Methods like Density Functional Theory (DFT) can be used to model transition states and predict the most likely outcomes of chemical reactions, aiding in the design of more efficient synthetic routes.
Understanding Structure-Property Relationships: Computational studies can elucidate how the specific placement of the fluoro and methyl groups influences the molecule's conformational preferences, electronic properties, and intermolecular interactions. nih.govacs.org This understanding is crucial for designing molecules with tailored properties for drug development and material science applications.
Virtual Screening and Drug Design: Pharmacophore modeling and docking studies can be employed to screen virtual libraries of this compound derivatives for their potential to bind to specific biological targets, thereby streamlining the drug discovery process.
Table 1: Application of Computational Methods in this compound Research
| Computational Method | Application Area | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Synthetic Chemistry | Transition state energies, regioselectivity |
| DFT | Materials Science | HOMO-LUMO gaps, dipole moments, electrostatic potential |
| Molecular Dynamics (MD) | Drug Design | Conformational preferences, binding affinities |
Green Chemistry Approaches in the Synthesis and Application of this compound
The principles of green chemistry are increasingly influencing the design of chemical processes. Future research on this compound will undoubtedly incorporate these principles to enhance sustainability. encyclopedia.pub
Key green chemistry approaches to be explored include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. encyclopedia.pubmdpi.com
Ultrasonication: The use of ultrasound can accelerate reactions and lead to higher efficiencies. encyclopedia.pubmdpi.com
Solvent-Free Reactions: Performing reactions in the absence of solvents, for instance through grinding or milling techniques, minimizes waste and environmental impact. encyclopedia.pub
Use of Renewable Resources and Natural Catalysts: Exploring the use of biodegradable catalysts, such as lemon juice as has been demonstrated in other syntheses, presents an innovative and eco-friendly approach. nih.gov
Development of Recyclable Catalysts: Designing catalytic systems that can be easily recovered and reused is a cornerstone of green chemistry and will be a focus for the synthesis of biphenyl derivatives. scirp.orgresearchgate.net
By embracing these green chemistry principles, the future synthesis and application of this compound can be made more economically viable and environmentally responsible.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Fluoro-4-methylbiphenyl, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors. For example, fluorinated aryl halides can react with methyl-substituted phenylboronic acids under palladium catalysis. Key parameters include solvent choice (e.g., toluene/water mixtures), temperature (80–110°C), and catalyst loading (1–5 mol% Pd). Yield optimization may require inert atmosphere control and ligand selection (e.g., SPhos or XPhos ligands) to enhance regioselectivity . Post-synthesis purification via column chromatography or recrystallization ensures product integrity.
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR identify substituent positions and electronic environments. For instance, fluorine’s electron-withdrawing effect deshields adjacent protons, causing distinct splitting patterns .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths and dihedral angles between biphenyl rings, revealing steric effects of the methyl group and fluorine’s impact on planarity. Data from similar compounds (e.g., 4-Fluorobiphenyl) show dihedral angles of ~30–40° due to steric hindrance .
- FTIR/Raman Spectroscopy : Confirms functional groups via C-F stretching (~1200 cm) and methyl C-H vibrations (~2900 cm) .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation, as fluorinated aromatics may release toxic vapors. Wear nitrile gloves and lab coats to prevent dermal exposure. Store in airtight containers away from oxidizers. Waste must be segregated and disposed via certified hazardous waste services. Refer to Safety Data Sheets (SDS) for similar biphenyl derivatives (e.g., 4-Ethoxy-2-methylbiphenyl) for spill management and emergency protocols .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, FTIR) for this compound obtained from different studies?
- Methodological Answer : Cross-validate data using multiple techniques (e.g., NMR and mass spectrometry) to confirm assignments. For instance, conflicting NMR shifts may arise from solvent polarity effects; replicate experiments in deuterated solvents (CDCl vs. DMSO-d). Computational tools (DFT calculations) can simulate spectra to identify probable conformers or isotopic impurities .
Q. What computational approaches are used to predict the electronic and steric effects of fluorine and methyl substituents on biphenyl systems?
- Methodological Answer : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing (fluorine) and electron-donating (methyl) effects. Steric maps can visualize substituent clashes using software like Gaussian or ORCA. Compare results with experimental data (e.g., NIST spectral libraries) to validate accuracy .
Q. What methodologies are employed to assess the biological activity of this compound derivatives, particularly in antimicrobial or anticancer research?
- Methodological Answer :
- In Vitro Assays : Screen derivatives against bacterial/fungal strains (e.g., E. coli, C. albicans) using broth microdilution to determine MIC (Minimum Inhibitory Concentration). For anticancer activity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., halogen position, alkyl chain length) to correlate structural features with potency. Fluorine’s electronegativity often enhances membrane permeability, as seen in fluorinated antimicrobial scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
